
4-(4-Methylphenyl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)cinnoline is a heterocyclic aromatic compound that features a cinnoline core substituted with a 4-methylphenyl group. This compound is part of the cinnoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a pyridazine ring, with a methyl group attached to the para position of the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)cinnoline typically involves the cyclization of appropriate precursors. One common method is the Borsche cinnoline synthesis, which involves the reaction of o-aminobenzophenone with hydrazine to form the cinnoline ring system. Another method includes the cyclization of 2-aminobenzophenone derivatives with hydrazine hydrate under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing catalysts and specific reaction conditions to enhance yield and purity. For example, metal-catalyzed reactions such as palladium-catalyzed cross-coupling can be employed to streamline the synthesis process .
化学反応の分析
Types of Reactions: 4-(4-Methylphenyl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield cinnoline-4-carboxylic acid derivatives, while reduction can produce various reduced cinnoline derivatives .
科学的研究の応用
4-(4-Methylphenyl)cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(4-Methylphenyl)cinnoline involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound may also interact with specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .
類似化合物との比較
Quinoline: Another nitrogen-containing heterocycle with significant pharmacological activities.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
Phthalazine: An isomer of cinnoline with nitrogen atoms at different positions.
Uniqueness: 4-(4-Methylphenyl)cinnoline is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development .
特性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
4-(4-methylphenyl)cinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-6-8-12(9-7-11)14-10-16-17-15-5-3-2-4-13(14)15/h2-10H,1H3 |
InChIキー |
PIRSHZSKTUPSIW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



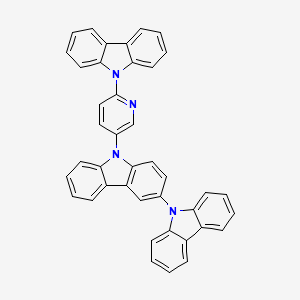

![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14123817.png)
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B14123823.png)
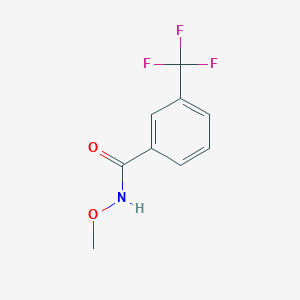
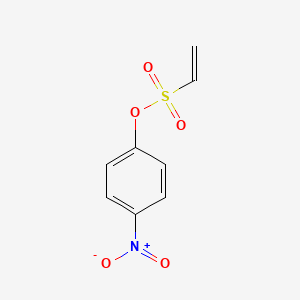
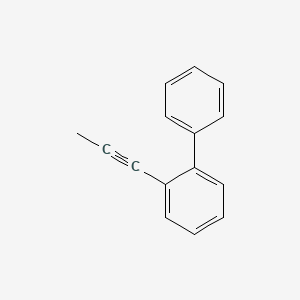

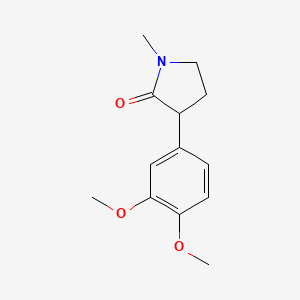
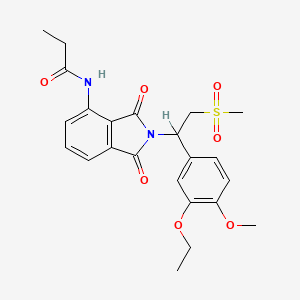

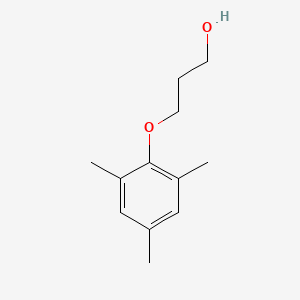
![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123897.png)
